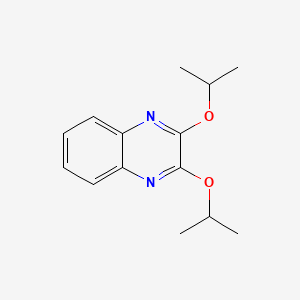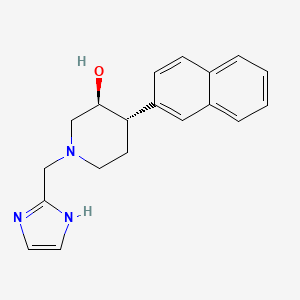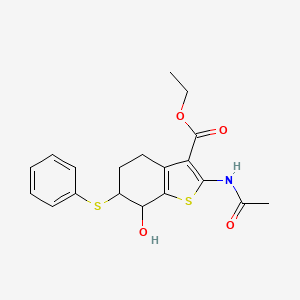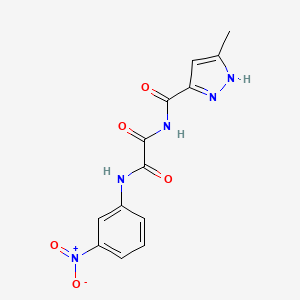![molecular formula C11H15N3O6S B3821848 2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid](/img/structure/B3821848.png)
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid
Descripción general
Descripción
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a carbamoyl group, and a methylsulfonyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the pyridine derivative with isocyanates or carbamoyl chlorides under mild conditions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Pyrrolidine derivatives: These compounds contain a nitrogen heterocycle and have diverse biological activities.
Piperidine derivatives: These compounds also feature a nitrogen-containing ring and are used in medicinal chemistry.
Uniqueness
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the carbamoyl and methylsulfonyl groups, along with the pyridine ring, makes it distinct from other similar compounds and provides unique opportunities for research and application.
Propiedades
IUPAC Name |
2-[[(E)-(1-hydroxypyridin-2-ylidene)carbamoyl]amino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-21(19,20)7-5-8(10(15)16)12-11(17)13-9-4-2-3-6-14(9)18/h2-4,6,8,18H,5,7H2,1H3,(H,12,17)(H,15,16)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXCXIOUBYUNE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)N=C1C=CC=CN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)/N=C/1\C=CC=CN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3821770.png)

acetonitrile](/img/structure/B3821781.png)

![3-[2-oxo-2-(4-pyridin-4-yl-1,4-diazepan-1-yl)ethyl]isoindolin-1-one](/img/structure/B3821805.png)
![(8R*,9aS*)-8-hydroxy-2-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821807.png)

![4-{[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}morpholine](/img/structure/B3821829.png)
![1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one](/img/structure/B3821835.png)
![2-(2,4-dichlorophenoxy)-N-[(5-phenylpyrimidin-2-yl)carbamoyl]acetamide](/img/structure/B3821836.png)

![N-[(4-methoxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3821853.png)
![N-[(2-fluorophenyl)carbamoyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B3821857.png)

